tert-butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate
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Overview
Description
tert-Butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate: is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a triazolopyridine ring, which is further connected to a tert-butyl carbamate moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and drug design.
Preparation Methods
The synthesis of tert-butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Formation of the Triazolopyridine Core: : The synthesis begins with the preparation of the triazolopyridine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions. For example, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine can be used as a key scaffold .
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Introduction of the tert-Butyl Carbamate Group: This can be accomplished through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine .
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Final Coupling Reaction: : The final step involves the coupling of the triazolopyridine core with the tert-butyl carbamate group. This can be achieved through a nucleophilic substitution reaction, where the triazolopyridine core reacts with an appropriate electrophile .
Chemical Reactions Analysis
tert-Butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate undergoes various chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the triazolopyridine ring. Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions .
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Reduction: : Reduction reactions can also be performed on this compound, especially at the carbamate group. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used .
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles. This can be achieved using reagents like sodium azide or potassium cyanide .
Scientific Research Applications
tert-Butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate has several scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential as a kinase inhibitor, particularly targeting c-Met kinase. It has shown promising results in inhibiting cancer cell lines such as A549, MCF-7, and HeLa .
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Antibacterial Activity: : The compound has been evaluated for its antibacterial properties. It has shown moderate to good activity against both Gram-positive and Gram-negative bacteria .
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Drug Design: : The unique structure of the compound makes it a valuable scaffold for designing new drugs with improved efficacy and selectivity .
Mechanism of Action
The mechanism of action of tert-butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound primarily acts as a kinase inhibitor, targeting enzymes such as c-Met kinase. By inhibiting these kinases, the compound can interfere with signaling pathways that are crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
tert-Butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate can be compared with other similar compounds, such as:
- tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate .
- (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one .
These compounds share similar structural features, such as the presence of a triazolopyridine or triazolopyrazine core and a trifluoromethyl group. this compound is unique due to its specific substitution pattern and the presence of a tert-butyl carbamate group, which may contribute to its distinct biological activities and chemical properties.
Properties
IUPAC Name |
tert-butyl N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O2/c1-12(2,3)22-11(21)17-7-10-19-18-9-6-8(13(14,15)16)4-5-20(9)10/h4-6H,7H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNGGKRSWDWSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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